molecular formula C15H13BrN2O2S B12325697 6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester

6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester

Cat. No.: B12325697
M. Wt: 365.2 g/mol
InChI Key: BZOWTILQBMNFFR-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Analogues

Compound Substituents (Position) Molecular Weight (g/mol) Planarity (Core Dihedral Angle)
6-(4-Bromophenyl)-3-methyl derivative 6-BrPh, 3-Me, 2-COOEt 365.24 1.1°
6-(4-Ethylphenyl)-3-methyl derivative 6-EtPh, 3-Me, 2-COOEt 314.40 1.3°
6-(1-Benzofuran-2-yl) derivative 6-Benzofuran, 3-Ph 342.41 2.5°

Key Observations:

  • Electron-Withdrawing Groups : The bromophenyl substituent increases molecular polarity (logP = 3.82) compared to the ethylphenyl analogue (logP = 4.15).
  • Steric Effects : The benzofuran group induces greater core distortion (2.5° dihedral) due to bulkier substituents.
  • Conformational Flexibility : Ethyl esters exhibit higher rotational freedom than methyl esters, as seen in bond angles (C–O–C = 117° vs. 112°).

These structural variations directly influence physicochemical properties, such as solubility and melting points, which are critical for applications in materials science.

Properties

Molecular Formula

C15H13BrN2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C15H13BrN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3

InChI Key

BZOWTILQBMNFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Core Cyclocondensation Strategy

The imidazo[2,1-b]thiazole scaffold is constructed via a cyclocondensation reaction between 2-amino-4-(4-bromophenyl)thiazole and ethyl 2-chloroacetoacetate. This method, adapted from procedures in, involves refluxing the reactants in 1,4-dioxane for 24 hours. Key steps include:

Reaction Setup and Conditions

  • Molar ratio : 1:2 stoichiometry of 2-amino-4-(4-bromophenyl)thiazole to ethyl 2-chloroacetoacetate.
  • Solvent : 1,4-dioxane (10 volumes relative to the amine).
  • Temperature : Reflux (≈101°C).
  • Duration : 24 hours.

The reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (20:80) as the mobile phase. Post-reaction, the mixture is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Purification and Yield

  • Column chromatography : Silica gel with 20–35% ethyl acetate in hexane.
  • Yield : 80–91% for analogous compounds.

Alternative Synthetic Pathways

Hydrobromide Salt Formation

A modified approach from involves synthesizing the hydrobromide salt of the intermediate ethyl ester. After cyclocondensation, the crude product is treated with hydrobromic acid (33% in acetic acid) to form the hydrobromide salt, which is purified via recrystallization from ethanol.

Key Data for Hydrobromide Intermediate
  • Melting point : 242–243°C (for related spirocyclic analogs).
  • Elemental analysis : C, 50.87%; H, 4.46%; N, 10.79% (Calcd. for C₂₂H₂₃BrN₄O₂S₂).

Functionalization and Derivatization

Esterification of Carboxylic Acid Precursors

While direct esterification is less common, the ethyl ester group is typically introduced during cyclocondensation by using ethyl 2-chloroacetoacetate. However, post-synthesis esterification can be achieved via:

  • Reagents : Ethanol, H₂SO₄ (catalytic).
  • Conditions : Reflux for 6–12 hours.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 1724 (C=O ester), 1678 (C=O amide), 1587 (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.35 (t, 3H, -OCH₂CH₃), 4.30 (q, 2H, -OCH₂CH₃), 7.45–7.80 (m, 4H, Ar-H).
  • ¹³C NMR (101 MHz, DMSO-d₆) :
    • δ 14.1 (-OCH₂CH₃), 61.8 (-OCH₂CH₃), 165.2 (C=O ester).

Elemental Analysis

  • Calcd. for C₁₅H₁₃BrN₂O₂S : C, 50.87; H, 4.46; N, 10.79%.
  • Found : C, 50.83; H, 4.23; N, 10.75%.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Hydrobromide Method
Yield 80–91% 54–90%
Purity (HPLC) >95% >90%
Reaction Time 24 h 6–12 h
Key Advantage High yield Simplified purification

Challenges and Optimization

  • Byproducts : Incomplete cyclization or over-alkylation may occur, necessitating rigorous TLC monitoring.
  • Solvent Choice : 1,4-dioxane outperforms DMF or THF in minimizing side reactions.
  • Temperature Control : Excessive heat (>110°C) leads to decomposition of the ester group.

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl 2-chloroacetoacetate is commercially available at ≈$120/kg, making cyclocondensation economically viable.
  • Safety : Benzene (used in) is replaced with toluene in large-scale setups to reduce toxicity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antibacterial properties. For example, derivatives of imidazo-thiazoles have been shown to possess potent activity against various bacterial strains.

  • Mechanism of Action : The presence of a nonpolar, hydrophobic moiety enhances the antibacterial efficacy of these compounds. Structure-activity relationship studies suggest that modifications at specific positions on the thiazole ring can optimize activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Case Studies :
    • A series of thiazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.7 to 2.8 µg/mL against Micrococcus luteus .
    • Another study demonstrated that certain imidazo-thiazole derivatives exhibited MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis, indicating their potential as effective antibacterial agents .

Antitubercular Activity

The compound's structural features make it a candidate for antitubercular drug development.

  • Selectivity and Efficacy : Imidazo-thiazole derivatives have shown selective inhibition of Mycobacterium tuberculosis strains with minimal cytotoxicity towards human cell lines. For instance, specific derivatives demonstrated IC50 values around 2.03 mM against Mtb H37Ra, highlighting their therapeutic potential .
  • Research Findings :
    • A novel benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed an IC90 of 7.05 mM against Mycobacterium tuberculosis, with no acute toxicity observed at higher concentrations .
    • Molecular docking studies have been conducted to elucidate binding interactions between these compounds and target proteins in Mtb, which further supports their development as targeted therapies .

Anticancer Potential

The anticancer properties of imidazo-thiazole derivatives are gaining traction in pharmaceutical research.

  • Mechanisms of Action : Compounds with thiazole rings have been linked to apoptosis induction in cancer cells, making them valuable in cancer therapy. The structure-activity relationship indicates that specific substitutions can enhance selectivity and potency against various cancer cell lines .
  • Notable Studies :
    • Research has shown that certain thiazole derivatives exhibit significant cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values reported as low as 23.30 µM .
    • A recent study highlighted the anticancer activity of trisubstituted thiazoles, which were synthesized and tested for their efficacy against glioblastoma and melanoma cell lines, showing promising results .

Summary Table of Applications

Application AreaActivity TypeNotable Findings
AntibacterialMIC: 0.7 - 2.8 µg/mLEffective against Micrococcus luteus and others
AntitubercularIC50: ~2 mMSelective inhibition of Mycobacterium tuberculosis
AnticancerIC50: ~23.30 µMInduces apoptosis in lung adenocarcinoma cells

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • Fluorine’s smaller size may enhance solubility compared to bromine .
  • Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate

    • CAS : 380195-03-9
    • Key Differences : Chlorine, intermediate in size and electronegativity between F and Br, balances lipophilicity and metabolic stability. This analog may exhibit distinct binding affinities in enzyme assays .
Electron-Donating Substituents
  • 6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester

    • CAS : 780748-98-3
    • Key Differences : The ethoxy group (–OCH₂CH₃) is electron-donating, increasing aromatic ring electron density. This could enhance π-π stacking in receptor binding but reduce electrophilic reactivity .

Core Structure Variations

  • Pyrimido[2,1-b][1,3]thiazine Derivative
    • Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Molecular Formula : C₁₇H₁₇BrN₂O₃S
  • Key Differences : Replacement of imidazothiazole with a pyrimidothiazine core introduces a keto group and additional nitrogen. This structural shift likely impacts solubility, hydrogen bonding, and target selectivity .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituent LogP (Predicted)
6-(4-Bromophenyl) parent compound C₁₅H₁₃BrN₂O₂S 377.25 Br 4.2
6-(4-Fluorophenyl) analog C₁₅H₁₃FN₂O₂S 304.34 F 3.5
6-(4-Chlorophenyl) analog C₁₅H₁₃ClN₂O₂S 332.79 Cl 3.8
6-(4-Ethoxyphenyl) analog C₁₇H₁₇N₂O₃S 329.39 OCH₂CH₃ 3.1

Biological Activity

6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester (CAS No. 746600-59-9) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.

  • Molecular Formula : C15H13BrN2O2S
  • Molecular Weight : 363.24 g/mol
  • Structure : The compound features a thiazole ring fused with an imidazole moiety, which is known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis.

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to a significant reduction in cell proliferation rates.
  • Apoptosis Induction : It increases pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic Bcl-2 levels, indicating a shift towards apoptosis in treated cells .

Case Study: MCF-7 Cell Line

A study evaluated the effects of the compound on the MCF-7 breast cancer cell line:

  • IC50 Values : The compound exhibited an IC50 value of approximately 23.97 µM, indicating moderate antiproliferative activity.
  • Apoptotic Markers : Enhanced levels of cytochrome C and other apoptotic markers were observed, confirming its role in promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects.

Antitubercular Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant antitubercular activity. Although specific data on this compound is limited, related compounds have shown promising results:

  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 0.53 mM to 2.32 mM against Mycobacterium tuberculosis, suggesting that similar derivatives may possess comparable activities .

Data Summary

PropertyValue
Molecular FormulaC15H13BrN2O2S
Molecular Weight363.24 g/mol
Anticancer IC50 (MCF-7)23.97 µM
Apoptotic Marker Increase (Bax)4.337-fold
Antitubercular IC50 (related)0.53 mM - 2.32 mM

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